

4-Iodophenylboronic Acid: A Linchpin in Modern Organic Synthesis and Drug Discovery

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Compound of Interest

Compound Name: 4-IBP

Cat. No.: B1662890

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Shanghai, China – October 30, 2025 – 4-Iodophenylboronic acid has emerged as a critical building block in the fields of organic chemistry and medicinal chemistry. Its versatility, primarily showcased in palladium-catalyzed cross-coupling reactions, has enabled the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the applications of 4-iodophenylboronic acid, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the logical workflows that underpin its use in research and development.

Core Applications in Organic Synthesis

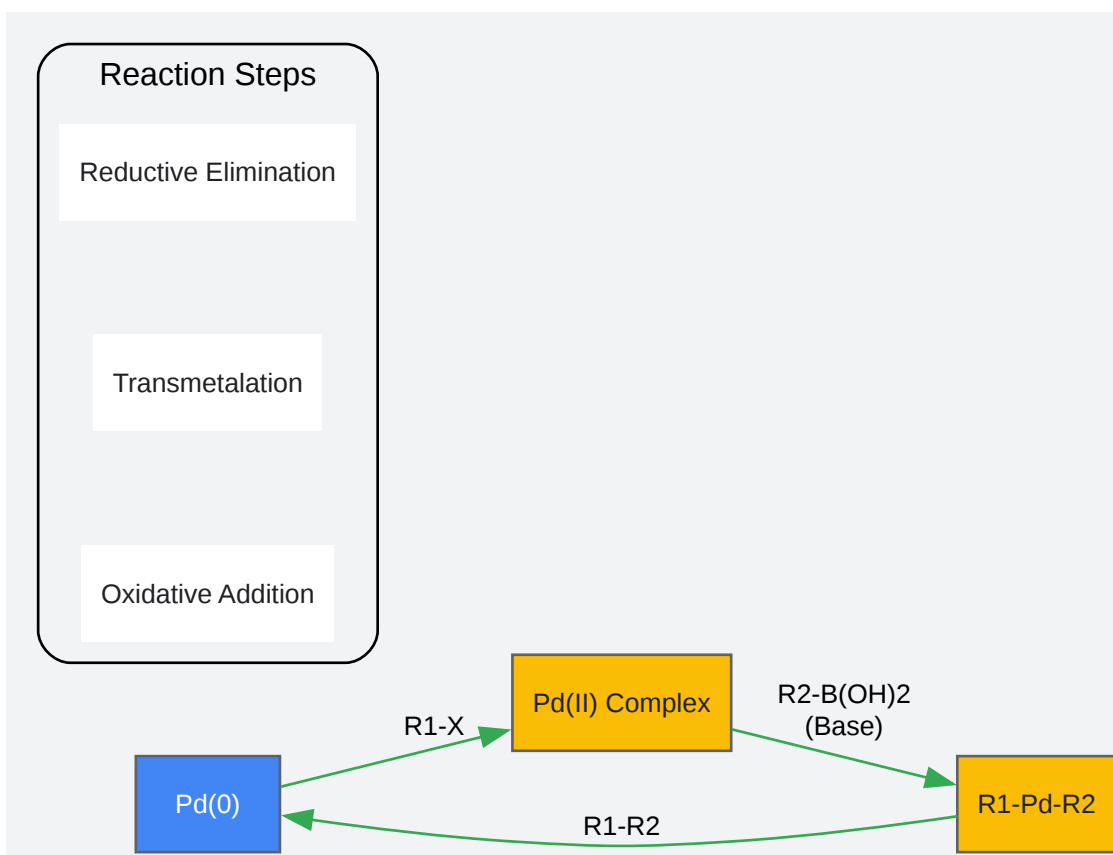
4-Iodophenylboronic acid is a bifunctional reagent, possessing both a boronic acid moiety and an iodo group. This unique structure allows it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the iodine atom, a highly effective leaving group in palladium-catalyzed reactions, and the boronic acid group, a versatile nucleophilic partner, makes this compound a cornerstone for the construction of biaryl and substituted aromatic structures.

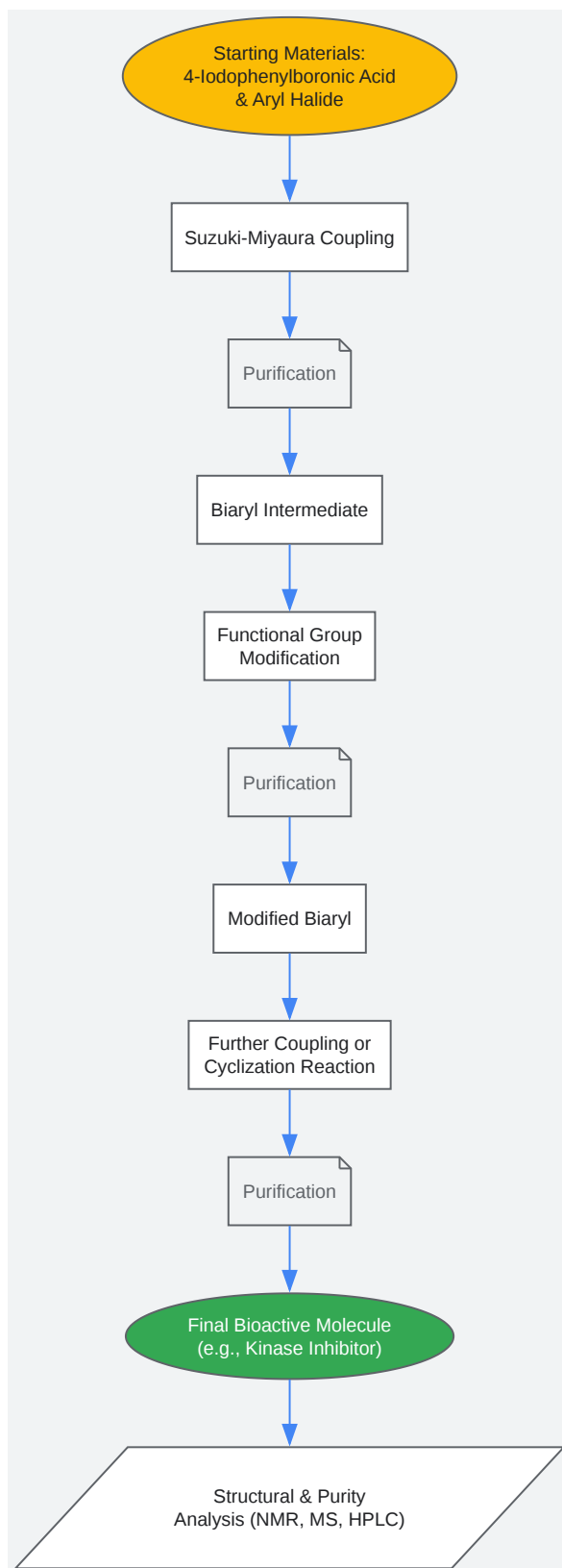
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound, such as 4-iodophenylboronic acid,

is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.^{[1][2]}

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[2]





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References

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